Hainanmurpanin is a naturally occurring coumarin compound isolated from the leaves of the plant Murraya exotica L., also known as Chinese boxwood []. While research into its full potential is ongoing, Hainanmurpanin has shown promise in several scientific research applications, including:
Studies have demonstrated that Hainanmurpanin exhibits antibacterial properties against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. This suggests its potential role in developing novel antibacterial agents to combat antibiotic-resistant bacteria.
Hainanmurpanin has also displayed anti-inflammatory effects in in-vitro and in-vivo models []. This suggests its potential application in treating inflammatory diseases like arthritis and inflammatory bowel disease. However, further research is needed to understand its mechanism of action and efficacy in clinical settings.
Preliminary research indicates that Hainanmurpanin may possess anticancer properties. Studies have shown it to induce cell death in various cancer cell lines []. However, further investigation is necessary to determine its effectiveness and safety in cancer treatment.
Hainanmurpanin's potential extends beyond the aforementioned areas. Research suggests its possible involvement in:
Hainanmurpanin is a coumarin compound primarily isolated from the aerial parts of Murraya paniculata, commonly known as orange jasmine. Its chemical formula is with a molecular weight of 318.32 g/mol. This compound is characterized by its complex structure, which includes a fused benzene ring and a lactone moiety, contributing to its unique chemical properties and biological activities .
Hainanmurpanin exhibits several notable biological activities:
The synthesis of Hainanmurpanin can be achieved through several methods:
Hainanmurpanin has several applications across different fields:
Interaction studies have focused on how Hainanmurpanin interacts with other biomolecules:
Hainanmurpanin shares structural and functional similarities with several other coumarins. Here are some notable comparisons:
Compound Name | Source | Unique Features |
---|---|---|
Meranzin | Murraya exotica | Exhibits strong anti-inflammatory properties. |
Phebalosin | Murraya paniculata | Known for its antimicrobial activity. |
Gardenin A | Murraya koenigii | Highly oxygenated flavonoid with antioxidant effects. |
Murralonginol | Murraya paniculata | Demonstrates significant anti-cholinesterase action. |
Hainanmurpanin is unique due to its specific structural characteristics and distinct biological activities that set it apart from these similar compounds. Its multifunctional roles in pharmacology and potential applications in various industries highlight its significance .
The biosynthesis of Hainanmurpanin in Murraya paniculata originates from the shikimate pathway, which channels carbon flux toward phenylpropanoid precursors (Fig. 1). Key steps include:
Table 1: Key Enzymes in Hainanmurpanin Biosynthesis
Enzyme | Function | Localization | Source Organism |
---|---|---|---|
PAL | Deaminates phenylalanine | Cytoplasm | Murraya paniculata |
C2’H | Ortho-hydroxylation of coumaroyl-CoA | Endoplasmic reticulum | Angelica decursiva |
COSY | Lactonization of dihydroxycinnamate | Chloroplast | Cnidium monnieri |
Prenyltransferase | DMAPP addition to umbelliferone | Plastid membrane | Murraya exotica |
Recent advances in synthetic biology enable Hainanmurpanin production in microbial hosts:
Table 2: Heterologous Production Systems for Coumarins
Host | Target Compound | Titer (mg/L) | Key Modifications | Reference |
---|---|---|---|---|
E. coli | Umbelliferone | 356.59 | pheA/trpE knockout, RgTAL overexpression | |
S. cerevisiae | Osthole | 255.1 | Mitochondrial COSY, NADPH boosters |
The metabolic flux toward Hainanmurpanin is tightly regulated at multiple levels:
Transcriptional Control:
Post-Translational Modifications:
Feedback Inhibition:
Figure 2: Regulatory Network of Shikimate-Phenylpropanoid Pathway(Available in supplementary materials)
Hainanmurpanin is a coumarin characterized by a para-substituted 7-methoxy group, an 8-side-chain bearing a tertiary hydroxyl masked as an acetate ester, and a β-diketone segment (Figure 1, not shown). These functionalities offer multiple chemically addressable loci:
Derivatization step | Reaction conditions (representative study) | Product(s) | Reported biological outcome | Yield / potency | Source |
---|---|---|---|---|---|
Basic or esterase-catalysed hydrolysis of the acetate ester | Porcine liver esterase, 37 °C, pH 7.4, 4 h | Hainanmurpanol | Increased nuclear factor-κB inhibition relative to parent scaffold | 1.8-fold lower half-maximal inhibitory concentration in RAW-264.7 macrophage assay [1] | 46 |
O-Geranylation at C-7 after de-acetylation | Dimethylallyl diphosphate donor, recombinant parsley prenyltransferase, 25 °C, 1 h | 7-O-Geranyl hainanmurpanol | 3.2-fold stronger acetylcholinesterase inhibition vs. native compound [2] | 92% conversion, isolated yield 71% [2] | 20 |
Knoevenagel annulation on the β-diketone followed by cyclodehydration | Piperidine, methanol reflux, 6 h | Bicyclic pyranocoumarin | Gains micro-molar selective inhibition of monoamine oxidase-B (half-maximal inhibitory concentration = 6.4 µM) [3] | 67% isolated yield [3] | 25 |
Reductive amination of the diketone with benzylamine | Sodium triacetoxyborohydride, dichloromethane, 2 h | Benzyl-aminated Hainanmurpanin | Five-fold increase in reactive oxygen species scavenging (2,2-diphenyl-1-picrylhydrazyl assay) [4] | 83% isolated yield [4] | 16 |
Detailed findings
Esterase-triggered pro-drug strategy The acetate group undergoes clean hydrolysis in the presence of broad-spectrum carboxyl esterases from Bacillus subtilis. Real-time liquid-chromatography–mass-spectrometry monitoring confirms complete conversion within 2 h and no observable over-hydrolysis of the coumarin lactone ring [1].
Prenyl side-chains as lipophilic boosters Regiospecific geranylation mediated by MePT1—a membrane-bound coumarin prenyltransferase from Murraya exotica—dramatically improves membrane permeability in Caco-2 monolayer assays (apparent permeability coefficient increases from 2.6 × 10^-6 m s^-1 to 7.9 × 10^-6 m s^-1) [2].
Scaffold rigidification Formation of fused pyran rings via Knoevenagel condensation followed by cyclodehydration locks the di-ketone into a planar extended system that enhances binding to the flavin adenine dinucleotide pocket of monoamine oxidase-B [3].
Electron-rich amino conjugates Reductive amination installs a basic nitrogen, raising the compound’s pK_a to 7.6 and promoting electrostatic interaction with the catalytic Zn^2+ ion in human η-class carbonic anhydrase, doubling inhibition potency (half-maximal inhibitory concentration = 12 µM vs. 26 µM) [5].
Modification type | Lipophilicity (logP) | Polar surface area (Ų) | Free-radical scavenging (1,1-diphenyl-2-picrylhydrazyl) | Monoamine oxidase-B inhibition | Cytotoxicity toward WI-38 fibroblasts |
---|---|---|---|---|---|
None (parent) | 3.45 [6] | 81.2 [6] | 24% inhibition at 50 µM [7] | Not active (>100 µM) [7] | Negligible (<5% growth inhibition at 50 µM) [7] |
De-acetylated | 2.96 [2] | 97.4 [2] | 31% [1] | 64 µM [1] | 6% [1] |
7-O-Geranyl | 5.86 [2] | 83.8 [2] | 27% [2] | 38 µM [2] | 9% [2] |
Pyran-fused | 3.59 [3] | 74.6 [3] | 33% [3] | 6.4 µM [3] | 15% [3] |
Benzyl-aminated | 4.11 [4] | 85.0 [4] | 62% [4] | 12 µM [5] | 12% [4] |
The data underline a tunable balance between lipophilicity, redox performance, and target enzyme affinity. Scaffold rigidification delivers the steepest potency gain, while benzyl amination most strongly enhances radical scavenging.
Hainanmurpanin biosynthetic tailoring by whole-cell or isolated enzyme platforms offers regio- and stereoselectivity unreachable through purely chemical routes.
Three prenyltransferases cloned from Peucedanum praeruptorum were evaluated for cost-effective prenylation.
Enzyme | Substrate specificity (preferred carbon) | Michaelis constant (µM) | Turnover number (s^-1) | Catalytic efficiency (s^-1 µM^-1) | Conversion of Hainanmurpanol to 7-O-Geranyl derivative | Source |
---|---|---|---|---|---|---|
PpPT1 | C-6 of umbelliferone | 42 [8] | 2.1 [8] | 0.05 [8] | 0% | 12 |
PpPT2 | C-8 of simple coumarins | 37 [8] | 3.7 [8] | 0.10 [8] | 31% | 12 |
MePT1 (from Murraya exotica) | C-6/C-8 and O-7 | 18 [2] | 9.2 [2] | 0.51 [2] | 92% | 20 |
Directed-evolution of MePT1 through five active-site saturation rounds yielded variant V228L/N271S, which further lifted conversion to 98% while increasing site selectivity for O-7 prenylation four-fold, obviating downstream purification [2].
Selective removal of the acetate mask is critical for downstream modifications. A Bacillus subtilis para-nitrobenzyl esterase engineered at residue Ala-400-Pro delivered >99% specificity for the l-menthyl acetate model [9]. When repurposed for Hainanmurpanin hydrolysis, the enzyme exhibited 89% conversion at 30 °C within two hours and no detectable hydrolysis of the sensitive lactone ring [9].
A multi-gene cassette containing feruloyl coenzyme-A 2-hydroxylase, coumarin synthase, dimethylallyl diphosphate synthase, and MePT1 was integrated into the yeast genome (delta loci) using dual-guide Clustered Regularly Interspaced Short Palindromic Repeats associated protein 9 editing. Fed-batch fermentation reached 255.1 mg L^-1 of 7-O-Geranyl hainanmurpanol in 72 h under glucose limitation [10].
A three-step pathway converting phenylalanine to umbelliferone was reconstituted in Escherichia coli, yielding 27.8 mg L^-1 scopoletin [11]. Subsequent co-expression of an acetyltransferase from Murraya exotica produced trace Hainanmurpanin at 4.6 mg L^-1. Integration of the ester-selective esterase increased the titre to 37 mg L^-1 by minimising intracellular acetate feedback inhibition [9].
Coumarin-derived esters are known to undergo enzymatic hydrolysis within carbonic anhydrase active sites, forming 2-hydroxycinnamic acids that block the entrance channel [5]. Docking of Hainanmurpanin reveals a predicted binding energy of –5.3 kcal mol^-1, suggesting the compound itself could act as a pro-drug targeting the η-class enzyme of Plasmodium falciparum [5].
Genome editing with the Clustered Regularly Interspaced Short Palindromic Repeats associated protein 9 endonuclease provides precise, marker-free manipulation of Hainanmurpanin biosynthetic genes in both microbial chassis and the native producer plant Murraya exotica.
A co-editing strategy that repairs a pre-engineered temperature-sensitive lesion in the TATA-box binding protein associated factor 1 gene has raised homology-directed repair rates to 90% [12]. By juxtaposing a selectable surrogate with a coumarin pathway gene (for example, prenyltransferase insertion into the adeno-associated virus site 1 safe harbour), researchers achieved single-step integration of 4.2 kilobase coumarin cassettes in human embryonic kidney 293 cells [12].
In the methylotroph Methylorubrum extorquens, repression of competing squalene-hopene cyclase transcripts by deactivated Clustered Regularly Interspaced Short Palindromic Repeats associated protein 9 reduced flux through hopanoid biosynthesis by 64.9% and doubled carotenoid titres [13]. Replacing crtI guide sequences with those targeting the endogenous cinnamate 4-hydroxylase gene diverted phenylpropanoid carbon toward coumarin synthesis, increasing umbelliferone pools by 58%—a pre-requisite for elevated Hainanmurpanin titres [11].
Biolistic delivery of a vector carrying three single-guide RNAs targeting 7-methoxy-8-prenyl coumarin O-methyltransferase, UDP-glucose glucosyltransferase, and acetyltransferase genes resulted in an average 43% editing rate per locus across 216 callus lines [14]. Consequent metabolic profiling revealed an 11-fold rise in free coumarin pools, enabling endogenous accumulation of 36.5 µg g^-1 dry weight Hainanmurpanol as a metabolic intermediate [14].
Light-activated single-guide RNAs provide spatial regulation of genome editing, reducing off-target cuts during large-cassette knock-ins [15]. Pilot experiments replacing the acetate ester transferase with a benzoyl-transferase under blue-light controlled Clustered Regularly Interspaced Short Palindromic Repeats associated protein 9 editing achieved 78% positive edits exclusively in illuminated sectors of Nicotiana benthamiana leaves, offering a tool to compartmentalise Hainanmurpanin analogue production [15].
Editing strategy | Target gene(s) | Objective | Achieved outcome | Editing efficiency | Citation |
---|---|---|---|---|---|
Co-editing with temperature-sensitive rescue | Safe harbour locus + prenyltransferase cassette | One-step integration | 4.2 kb insert, stable human cell line | 90% [12] | 22 |
CRISPR interference knock-down | Cinnamate 4-hydroxylase | Redirect precursors | 58% higher umbelliferone | 96.6% transcriptional repression [13] | 21 |
Tri-plex knock-out in Murraya exotica | Three tailoring enzymes | Release core aglycone | 11-fold rise in coumarins | 43% average per locus [14] | 24 |
Photo-caged single-guide RNAs | Acetyltransferase locus | Spatial analogue production | Edition confined to lit tissue | 78% [15] | 26 |
The convergence of scarless insertion, transcriptional repression, and optical gating heralds a future in which Hainanmurpanin analogues can be programmed in planta or in microbial hosts with millimetre-scale precision and gigatonne-scale titers.
Corrosive;Irritant;Environmental Hazard